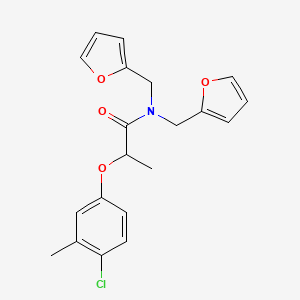![molecular formula C22H27N3O B11388299 N-{5-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pentyl}acetamide](/img/structure/B11388299.png)
N-{5-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pentyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pentyl}acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a benzimidazole ring system linked to a pentyl chain and an acetamide group. The presence of the benzimidazole moiety imparts significant biological activity to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pentyl}acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This is achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with a halogenated pentyl compound in the presence of a base such as potassium carbonate.
Acetylation: The final step involves the acetylation of the resulting intermediate with acetic anhydride or acetyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-{5-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pentyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-{5-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pentyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of N-{5-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pentyl}acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
N-{5-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pentyl}formamide: Similar structure but with a formamide group instead of an acetamide group.
N-{5-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pentyl}propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-{5-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pentyl}butyramide: Similar structure but with a butyramide group instead of an acetamide group.
Uniqueness
N-{5-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pentyl}acetamide is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties. The presence of the acetamide group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C22H27N3O |
|---|---|
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
N-[5-[1-(1-phenylethyl)benzimidazol-2-yl]pentyl]acetamide |
InChI |
InChI=1S/C22H27N3O/c1-17(19-11-5-3-6-12-19)25-21-14-9-8-13-20(21)24-22(25)15-7-4-10-16-23-18(2)26/h3,5-6,8-9,11-14,17H,4,7,10,15-16H2,1-2H3,(H,23,26) |
Clave InChI |
MLQHJELMOAIZDA-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2CCCCCNC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorophenyl)-6-(4-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11388217.png)
![2-(5-Bromo-2-hydroxyphenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11388220.png)

![6-(4-ethylphenyl)-N-(3-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11388236.png)

![Diethyl 5-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11388239.png)
![2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11388244.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide](/img/structure/B11388254.png)
![2-bromo-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B11388255.png)

![4-(4-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11388261.png)
![4-chloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B11388262.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide](/img/structure/B11388265.png)
![5-amino-4-(benzo[d]thiazol-2-yl)-1-(2-bromo-4-methylphenyl)-1H-pyrrol-3(2H)-one](/img/structure/B11388280.png)
